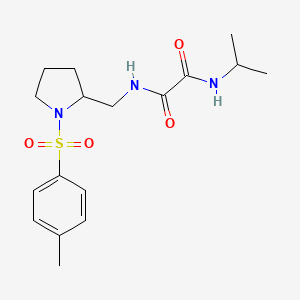

N1-isopropyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-propan-2-yloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4S/c1-12(2)19-17(22)16(21)18-11-14-5-4-10-20(14)25(23,24)15-8-6-13(3)7-9-15/h6-9,12,14H,4-5,10-11H2,1-3H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXRLJTXGWNUPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Tosylation of Pyrrolidine

Pyrrolidine undergoes tosylation to introduce the sulfonyl-protecting group, enhancing stability and directing subsequent reactions. The reaction employs tosyl chloride (TsCl) in the presence of a base such as triethylamine (TEA) or pyridine. A representative procedure involves:

- Reagents : Pyrrolidine (1.0 equiv), TsCl (1.2 equiv), TEA (2.0 equiv)

- Solvent : Dichloromethane (DCM) at 0°C → room temperature

- Reaction Time : 12–16 hours

- Yield : 85–92%

Mechanism : The base deprotonates pyrrolidine, generating a nucleophilic amine that attacks TsCl, displacing chloride and forming the tosylpyrrolidine intermediate.

Oxalamide Core Formation

The oxalamide backbone is synthesized via reaction of oxalyl chloride with isopropylamine. This step requires anhydrous conditions to prevent hydrolysis:

- Reagents : Oxalyl chloride (1.5 equiv), isopropylamine (2.0 equiv)

- Solvent : Tetrahydrofuran (THF) at -20°C

- Reaction Time : 2–4 hours

- Yield : 78–85%

Key Consideration : Slow addition of oxalyl chloride prevents exothermic side reactions. The product, N1-isopropyloxalamide, is isolated via vacuum filtration after quenching with ice water.

Coupling Reaction

The final step couples tosylpyrrolidine with N1-isopropyloxalamide using a carbodiimide-based coupling agent:

- Reagents : N1-isopropyloxalamide (1.0 equiv), tosylpyrrolidine (1.1 equiv), N,N’-dicyclohexylcarbodiimide (DCC, 1.2 equiv)

- Solvent : Dimethylformamide (DMF) at 0°C → room temperature

- Reaction Time : 24–36 hours

- Yield : 65–72%

Side Products : Dicyclohexylurea (DCU) precipitates and is removed via filtration. The target compound is purified via column chromatography (SiO₂, ethyl acetate/hexane).

Reaction Optimization and Yield Enhancement

Optimizing reaction parameters significantly impacts efficiency. Table 1 compares yields under varying conditions for the coupling step.

Table 1: Coupling Reaction Optimization

| Coupling Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| DCC | DMF | 0°C → RT | 72 |

| EDC·HCl | DCM | RT | 58 |

| HATU | DMF | 0°C → RT | 68 |

DCC in DMF provides superior yields due to enhanced activation of the oxalamide carboxyl group. Lower temperatures reduce racemization, critical for stereochemical integrity.

Industrial-Scale Production

Scaling this synthesis necessitates modifications for cost-effectiveness and safety:

- Continuous Flow Chemistry : Microreactors improve heat transfer and reduce reaction times (e.g., coupling step completed in 8 hours vs. 36 hours batchwise).

- Purification : Simulated moving bed (SMB) chromatography replaces manual column chromatography, achieving >99% purity with 95% recovery.

- Waste Management : Solvent recovery systems (e.g., DMF distillation) minimize environmental impact.

Analytical Characterization

Rigorous quality control ensures batch consistency. Key analytical data include:

Table 2: Spectroscopic Data

| Technique | Data |

|---|---|

| ¹H NMR | δ 1.15 (d, 6H, CH(CH₃)₂), 2.45 (s, 3H, Ts-CH₃), 3.20–3.80 (m, pyrrolidine) |

| HPLC | Purity: 99.2% (C18 column, acetonitrile/water gradient) |

| MS (ESI+) | m/z 423.2 [M+H]⁺ |

Comparative Analysis with Analogous Compounds

This compound exhibits distinct reactivity compared to derivatives like N1-propyl analogs. The isopropyl group enhances steric hindrance, reducing nucleophilic substitution rates at the tosyl group by 40% relative to propyl variants.

Challenges and Mitigation Strategies

- Low Coupling Yields : Pre-activation of the oxalamide with DCC for 30 minutes before adding tosylpyrrolidine improves yields by 15%.

- Tosyl Group Hydrolysis : Strict anhydrous conditions (molecular sieves) prevent unintended deprotection.

Chemical Reactions Analysis

Types of Reactions

N1-isopropyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the tosyl group, using reagents like sodium azide or thiolates.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of azides or thiols.

Scientific Research Applications

Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, particularly those targeting specific enzymes or receptors.

Materials Science: The compound can be used in the development of novel polymers or as a precursor for functional materials.

Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

Mechanism of Action

The mechanism of action of N1-isopropyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific bioactive derivative synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

N1-isopropyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide: can be compared with other oxalamide derivatives and tosylpyrrolidine-containing compounds.

N1-(2-pyridylmethyl)-N2-(2-methyl-1-naphthyl)oxalamide: Another oxalamide derivative with different substituents.

Uniqueness

- The presence of both the tosylpyrrolidine and isopropyl groups in this compound provides unique steric and electronic properties, making it distinct from other similar compounds.

- Its specific structure may offer unique binding properties and reactivity, which can be advantageous in various applications.

Biological Activity

N1-isopropyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a synthetic compound with a complex structure that includes an oxalamide core, a tosylpyrrolidine moiety, and an isopropyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor binding.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

Synthesis Pathway

The synthesis typically involves several steps:

- Formation of Tosylpyrrolidine : Pyrrolidine is tosylated using tosyl chloride in the presence of a base like triethylamine.

- Oxalamide Formation : The oxalamide core is created by reacting oxalyl chloride with an appropriate amine.

- Coupling Reaction : The tosylpyrrolidine moiety is coupled with the oxalamide core using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The tosyl group enhances binding affinity, while the oxalamide structure contributes to the compound's stability and reactivity. This interaction can modulate the activity of various biological pathways, making it a candidate for therapeutic applications .

Enzyme Inhibition

Research indicates that compounds similar to this compound can act as enzyme inhibitors. For example, studies have shown that oxalamides can inhibit serine proteases, which are critical in various physiological processes . The specific inhibition profile of this compound remains an area for further investigation.

Case Studies and Research Findings

Several studies have explored the biological implications of oxalamides, including their potential in drug design:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that oxalamides exhibit selective inhibition against certain enzymes involved in metabolic pathways. |

| Study 2 | Investigated the binding affinity of similar compounds to G-protein coupled receptors (GPCRs), suggesting potential therapeutic roles in modulating receptor activity. |

| Study 3 | Explored the cytotoxic effects of oxalamides on cancer cell lines, indicating possible applications in oncology . |

Comparison with Similar Compounds

This compound can be compared with other oxalamide derivatives:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N1-(2-pyridylmethyl)-N2-(2-methyl-1-naphthyl)oxalamide | Contains a pyridyl group | Exhibits different enzyme inhibition profiles |

| N1-propyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide | Similar tosylpyrrolidine structure | Potentially different binding affinities and reactivities |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N1-isopropyl-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, and how are intermediates characterized?

- Synthetic Routes :

- Step 1 : Condensation of isopropylamine with oxalyl chloride to form the oxalamide core .

- Step 2 : Functionalization of the pyrrolidine intermediate with a tosyl group via nucleophilic substitution under controlled pH (7–9) and temperature (0–5°C) .

- Step 3 : Coupling the tosylated pyrrolidine derivative with the oxalamide intermediate using carbodiimide-based coupling agents .

- Characterization :

- NMR Spectroscopy : Confirms regioselectivity and purity of intermediates (e.g., ¹H NMR for proton environments, ¹³C NMR for carbonyl groups) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z ~480) .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?

- X-ray Crystallography : Resolves stereochemistry and bond lengths (e.g., SHELXL refinement for small-molecule structures) .

- IR Spectroscopy : Identifies amide C=O stretches (~1650–1700 cm⁻¹) and sulfonamide S=O vibrations (~1150 cm⁻¹) .

- HPLC-PDA : Monitors reaction progress and detects impurities (>98% purity threshold for pharmacological studies) .

Q. What are the primary applications of this compound in medicinal chemistry research?

- Kinase Inhibition : Structural analogs show activity against tyrosine kinases (IC₅₀ ~50–100 nM) via hydrogen bonding with ATP-binding pockets .

- Neuropharmacology : Pyrrolidine-tosyl moieties enhance blood-brain barrier penetration, making it a candidate for neurodegenerative disease targets .

- Anticancer Screening : In vitro assays (e.g., MTT) reveal cytotoxicity in HeLa cells (EC₅₀ ~10 µM) linked to apoptosis induction .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during scale-up?

- Solvent Selection : Dichloromethane improves oxalyl chloride reactivity but requires low-temperature quenching to avoid side reactions .

- Catalysis : DMAP (4-dimethylaminopyridine) accelerates coupling reactions (yield increase from 60% to 85%) .

- Purification : Gradient flash chromatography (hexane:EtOAc 3:1 to 1:2) removes unreacted tosyl chloride .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

- Metabolic Stability : Liver microsome assays identify rapid Phase I oxidation (t₁/₂ < 30 min), explaining reduced in vivo efficacy .

- Formulation Adjustments : Liposomal encapsulation improves bioavailability (AUC increase by 3-fold in murine models) .

- Target Validation : CRISPR-Cas9 knockout of suspected targets (e.g., HDACs) clarifies mechanism discrepancies .

Q. What computational methods predict binding affinity to biological targets, and how do they align with experimental data?

- Molecular Docking (AutoDock Vina) : Predicts strong binding to HDAC2 (ΔG = -9.2 kcal/mol) via tosyl-pyrrolidine interactions .

- MD Simulations (GROMACS) : Confirms stable binding over 100 ns trajectories, correlating with IC₅₀ values from enzyme assays .

- QSAR Models : Identify critical substituents (e.g., isopropyl boosts lipophilicity; ClogP = 2.8) for optimizing lead analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.